(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Overview
Description
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carboxymethyl group, and an isobutyl substituent on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection: The piperazine ring is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.
Carboxymethylation: The protected piperazine is then reacted with chloroacetic acid or its derivatives to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or isobutyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one depends on its specific application. In receptor binding studies, it may act as a ligand that interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-Fmoc-1-carboxymethyl-3-methyl-piperazin-2-one: Similar structure but with a methyl group instead of an isobutyl group.
(3S)-4-Fmoc-1-carboxymethyl-3-ethyl-piperazin-2-one: Similar structure but with an ethyl group instead of an isobutyl group.
(3S)-4-Fmoc-1-carboxymethyl-3-propyl-piperazin-2-one: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the Fmoc protecting group makes it particularly useful in peptide synthesis, while the isobutyl group can influence its steric and electronic properties, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUVRRKKDHLBI-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.